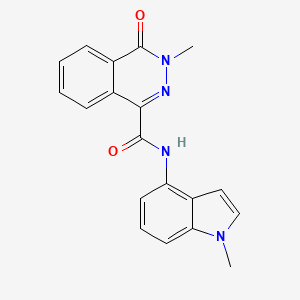
3-methyl-N-(1-methyl-1H-indol-4-yl)-4-oxo-3,4-dihydrophthalazine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methyl-N-(1-methyl-1H-indol-4-yl)-4-oxo-3,4-dihydrophthalazine-1-carboxamide is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes an indole moiety and a phthalazine core. It has shown potential in various biological activities, making it a subject of extensive research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-(1-methyl-1H-indol-4-yl)-4-oxo-3,4-dihydrophthalazine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Construction of the Phthalazine Core: The phthalazine core can be constructed through the cyclization of appropriate hydrazine derivatives with phthalic anhydride or its derivatives.
Coupling of Indole and Phthalazine Units: The final step involves coupling the indole moiety with the phthalazine core using amide bond formation reactions, typically employing coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-methyl-N-(1-methyl-1H-indol-4-yl)-4-oxo-3,4-dihydrophthalazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the indole nitrogen or the phthalazine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, each with potentially different biological activities.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: The compound’s unique structure and reactivity make it useful in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-methyl-N-(1-methyl-1H-indol-4-yl)-4-oxo-3,4-dihydrophthalazine-1-carboxamide involves its interaction with tubulin, a protein that plays a crucial role in cell division. By binding to tubulin, the compound inhibits its polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis . This mechanism is similar to that of colchicine, a well-known tubulin inhibitor.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(1-methyl-1H-indol-3-yl)methyl-2-(1H-pyrazol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide: Another compound with an indole moiety and similar biological activity.
CA-4 Analogues: Compounds that inhibit tubulin polymerization through a similar mechanism.
Uniqueness
3-methyl-N-(1-methyl-1H-indol-4-yl)-4-oxo-3,4-dihydrophthalazine-1-carboxamide is unique due to its specific structural features, such as the combination of an indole moiety with a phthalazine core. This unique structure contributes to its distinct biological activities and potential therapeutic applications.
Propriétés
Formule moléculaire |
C19H16N4O2 |
|---|---|
Poids moléculaire |
332.4 g/mol |
Nom IUPAC |
3-methyl-N-(1-methylindol-4-yl)-4-oxophthalazine-1-carboxamide |
InChI |
InChI=1S/C19H16N4O2/c1-22-11-10-14-15(8-5-9-16(14)22)20-18(24)17-12-6-3-4-7-13(12)19(25)23(2)21-17/h3-11H,1-2H3,(H,20,24) |
Clé InChI |
KLJSJWIANHHETA-UHFFFAOYSA-N |
SMILES canonique |
CN1C=CC2=C(C=CC=C21)NC(=O)C3=NN(C(=O)C4=CC=CC=C43)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[({[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}amino)methyl]benzoic acid](/img/structure/B12168508.png)
![1-(4-methylbenzyl)-N-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12168514.png)
![4-(1H-indol-3-yl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]butanamide](/img/structure/B12168522.png)

![2-[(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]-N-(3,4,5-trifluorophenyl)acetamide](/img/structure/B12168526.png)
![N-(2-(benzo[c][1,2,5]thiadiazol-5-ylamino)-2-oxoethyl)-4-(4-fluorophenyl)piperazine-1-carboxamide](/img/structure/B12168529.png)
![N-[3-(2,4-dimethylphenyl)-4-phenyl-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide](/img/structure/B12168532.png)
![ethyl 2-{[(4-methoxy-1H-indol-1-yl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12168536.png)
![2-(6-fluoro-1H-indol-1-yl)-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]acetamide](/img/structure/B12168543.png)
![1-({[1-(Phenylsulfonyl)piperidin-4-yl]carbonyl}oxy)pyrrolidine-2,5-dione](/img/structure/B12168548.png)
![[4-Methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazol-5-yl][4-(pyridin-2-yl)piperazin-1-yl]methanone](/img/structure/B12168551.png)
![N-(3-methylbutyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide](/img/structure/B12168566.png)
![2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-[3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]acetamide](/img/structure/B12168567.png)
![N-[2-(2-methylpropyl)-1H-benzimidazol-6-yl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide](/img/structure/B12168582.png)
